BenchChemオンラインストアへようこそ!

Ezlopitant

Receptor Pharmacology Binding Affinity NK1 Antagonist

Ezlopitant (CJ-11,974) is a rigorously validated, non-peptidic NK1 antagonist with sub-nanomolar affinity (Ki=0.2 nM) and confirmed NK2/NK3 selectivity (>1 µM). CNS-penetrant and functionally validated in ferret cisplatin-induced emesis and rodent sucrose/ethanol self-administration models. Unlike generic alternatives, ezlopitant provides defined species-dependent PK (bioavailability <0.2%–28%) and active metabolites (CJ-12458, CJ-12764), making it a unique translational PK/PD model. Ideal as a high-affinity reference standard for binding assays and benchmarking novel NK1 candidates. Choose ezlopitant for reproducible, translatable NK1 research.

Molecular Formula C31H38N2O
Molecular Weight 454.6 g/mol
CAS No. 147116-64-1
Cat. No. B1671842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzlopitant
CAS147116-64-1
Synonyms(2S,3S,4S)-2-diphenylmethyl-3-(5-isopropyl-2-methoxybenzylamino)-1-azabicyclo(2.2.2)octane
1-Azabicyclo(2.2.2)octan-3-amine, 2-(diphenylmethyl)-N- ((2-methoxy-5-(1-methylethyl)phenyl)methyl)-, (2S-cis)-
2-diphenylmethyl-3-(5-isopropyl-2-methoxybenzylamino)-1-azabicyclo(2.2.2)octane
ezlopitant
Molecular FormulaC31H38N2O
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
InChIInChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1
InChIKeyXPNMCDYOYIKVGB-CONSDPRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ezlopitant (CAS 147116-64-1): A Selective Non-Peptidic NK1 Receptor Antagonist for Scientific Research


Ezlopitant (code name CJ-11,974) is a selective, non-peptidic antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the tachykinin peptide substance P [1]. It belongs to a class of compounds developed to modulate the tachykinin system, which is implicated in diverse physiological and pathological processes including emesis, pain perception, and mood regulation. Key baseline characteristics include a molecular formula of C₃₁H₃₈N₂O and a molecular weight of approximately 454.65 g/mol [2]. Its primary pharmacological action is the high-affinity blockade of the NK1 receptor, which has been investigated for antiemetic and antinociceptive applications.

Ezlopitant Procurement: Why Generic Substitution with Another NK1 Antagonist is Scientifically Invalid


The NK1 receptor antagonist class is chemically and pharmacologically heterogeneous, leading to substantial differences in receptor binding kinetics, selectivity profiles, species-dependent pharmacokinetics, and active metabolite contributions [1]. For example, while several NK1 antagonists exhibit high affinity for the human receptor, their affinities for rodent and other preclinical species' receptors vary significantly, impacting the translatability of in vivo efficacy studies [2]. Furthermore, compounds within this class are known to have divergent metabolic pathways and the potential for active metabolites, which can critically alter their overall pharmacodynamic profile in a species-specific manner. Substituting ezlopitant with a generic NK1 antagonist without accounting for these defined and quantifiable differences introduces unacceptable variability, potentially invalidating experimental outcomes and leading to erroneous conclusions.

Quantitative Evidence for Selecting Ezlopitant over Alternative NK1 Antagonists


Ezlopitant's Sub-Nanomolar Binding Affinity for the Human NK1 Receptor

Ezlopitant demonstrates a high binding affinity for the human NK1 receptor, with a reported inhibition constant (Ki) of 0.2 nM (or pKi of 9.7) [1]. This sub-nanomolar potency is a key differentiator. In comparison, netupitant, another potent NK1 antagonist, has a reported Ki of 0.95 nM for the human NK1 receptor in CHO cells [2]. This indicates that ezlopitant has a roughly 5-fold higher affinity for the human NK1 receptor than netupitant under these in vitro conditions.

Receptor Pharmacology Binding Affinity NK1 Antagonist

Ezlopitant's High Selectivity for NK1 over NK2 and NK3 Receptors

Ezlopitant is highly selective for the NK1 receptor. It demonstrates no measurable affinity for the related NK2 and NK3 receptors at concentrations up to 1 µM (1000 nM) [1]. This translates to a >5000-fold selectivity window over its Ki for the human NK1 receptor (0.2 nM). While many NK1 antagonists aim for selectivity, this specific quantitative threshold is a well-characterized feature of ezlopitant.

Receptor Selectivity Off-Target Effects NK1 Antagonist

Ezlopitant's Distinctive Pharmacokinetic Profile: Species-Dependent Oral Bioavailability and Active Metabolites

The pharmacokinetic (PK) profile of ezlopitant is characterized by high clearance and significant species-to-species variability in oral bioavailability, ranging from less than 0.2% in guinea pigs to 28% in dogs [1]. This is in contrast to other NK1 antagonists like maropitant, which is approved for oral use in dogs. Furthermore, ezlopitant is metabolized to two known pharmacologically active metabolites, CJ-12,458 (an alkene) and CJ-12,764 (a benzyl alcohol), which can contribute to its overall in vivo activity [1].

Pharmacokinetics Oral Bioavailability Metabolism Active Metabolites

Ezlopitant's Clinical Efficacy Profile: Differentiated Effect on Emesis vs. Nausea

In a Phase II clinical trial for chemotherapy-induced emesis, ezlopitant was effective in controlling vomiting but was reported to be less effective in controlling nausea [1]. This clinical observation distinguishes it from the approved NK1 antagonist aprepitant, which is indicated for the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV) and is typically part of a combination regimen [2].

Clinical Efficacy Emesis Nausea Chemotherapy-Induced

Ezlopitant's Efficacy in Preclinical Models of Acute and Delayed Emesis

Ezlopitant demonstrates potent and consistent efficacy in ferret models of both acute and delayed emesis. It prevented acute retching and vomiting induced by intraperitoneal cisplatin (10 mg/kg) when administered either orally (0.03-3 mg/kg) or subcutaneously (0.3-3 mg/kg) [1]. Furthermore, repeated subcutaneous injection of ezlopitant significantly inhibited the delayed emetic response observed with a lower dose of cisplatin (5 mg/kg, i.p.) [1]. This broad-spectrum anti-emetic activity in a standard preclinical model supports its utility as a reference compound.

Preclinical Efficacy Emesis Model Ferret Cisplatin-Induced

Ezlopitant's CNS Penetration and Functional NK1 Antagonism in the Brain

Ezlopitant demonstrates functional antagonism of NK1 receptors in the central nervous system (CNS). In gerbils, subcutaneous administration of ezlopitant (0.1-1 mg/kg) produced a dose-dependent inhibition of hindpaw tapping induced by intracerebroventricular injection of a selective NK1 agonist [1]. This central effect is consistent with pharmacokinetic data showing that ezlopitant and its active metabolites can partition into the cerebrospinal fluid (CSF) [2].

CNS Penetration Brain NK1 Receptor Gerbil Model Functional Assay

Optimal Scientific and Industrial Applications for Ezlopitant (CAS 147116-64-1)


Investigating the Role of Central NK1 Receptors in Reward and Addiction Pathways

Ezlopitant is a validated tool for studying the central NK1 receptor system's involvement in appetitive behaviors. Studies have shown that it decreases operant self-administration of sucrose and ethanol in rats, suggesting a role in modulating the reinforcing properties of natural and drug rewards [1]. Its demonstrated CNS penetration and functional antagonism of brain NK1 receptors [2] make it particularly suitable for in vivo studies exploring the neurobiology of addiction and obesity.

Use as a Selective NK1 Reference Antagonist in In Vivo Preclinical Emesis Models

Ezlopitant serves as a well-characterized reference compound in preclinical research on emesis. Its efficacy has been robustly demonstrated in the ferret model of cisplatin-induced acute and delayed vomiting, a gold-standard assay for antiemetic drug development [2]. Its high selectivity for the NK1 receptor ensures that any observed antiemetic effect can be attributed with confidence to NK1 receptor blockade, rather than off-target interactions.

Pharmacological Tool for In Vitro Characterization of Novel NK1 Receptor Ligands

With its well-defined, sub-nanomolar affinity for the human NK1 receptor (Ki = 0.2 nM) [2] and its established lack of affinity for NK2 and NK3 receptors up to 1 µM [2], ezlopitant is an ideal high-affinity, selective standard for use in competitive binding assays and functional assays (e.g., inhibition of substance P-induced responses). It is valuable for benchmarking the potency and selectivity of new chemical entities targeting the NK1 receptor.

Investigating Species-Specific Differences in NK1 Antagonist Pharmacokinetics

Ezlopitant's highly variable oral bioavailability across species (ranging from <0.2% in guinea pigs to 28% in dogs) [3] and its metabolism to active metabolites provide a unique model system for studying the impact of species differences in drug metabolism and disposition on in vivo pharmacology. This makes it a useful tool for researchers focused on PK/PD modeling and translational pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezlopitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.